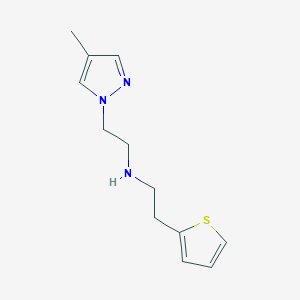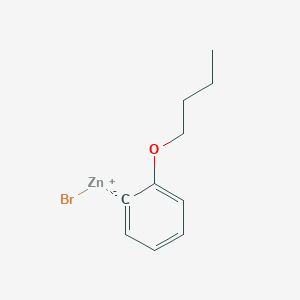
2-n-ButyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-ButyloxyphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-n-Butyloxyphenyl bromide+Zn→2-n-ButyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as photochemical reactors to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of halides or other nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-n-ButyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Nucleophilic Addition: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules
Comparaison Avec Des Composés Similaires
PhenylZinc bromide: Similar in structure but lacks the butyloxy group, making it less versatile in certain reactions.
2-n-ButyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
Uniqueness: 2-n-ButyloxyphenylZinc bromide is unique due to its combination of reactivity and stability. The presence of the butyloxy group enhances its solubility and reactivity in various organic solvents, making it a valuable reagent for complex organic synthesis .
Propriétés
Formule moléculaire |
C10H13BrOZn |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KHEOIYFBPYLAON-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

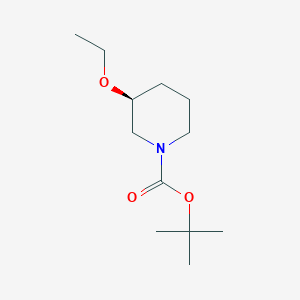
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
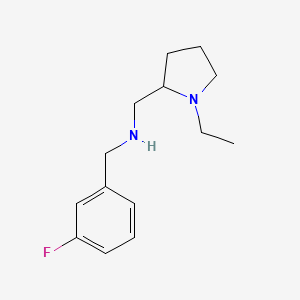
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)

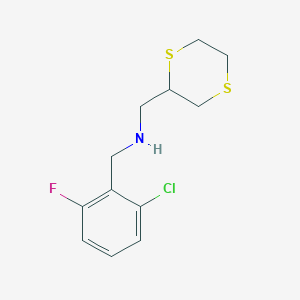


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
